![molecular formula C22H24N6O B2467574 N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005307-99-2](/img/structure/B2467574.png)
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Pyrazolo[3,4-d]pyrimidine is a type of compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have applications in various fields, including medicinal chemistry, due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, a series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The synthetic approaches of these types of compounds provide an innovative molecular framework for the designing of new active heterocyclic compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often established by spectroscopy techniques such as ESI-MS, FTIR, and 1H NMR . The structures of newly obtained pyrimidine Schiff bases were established by these techniques .Chemical Reactions Analysis
The reactivity of similar compounds is often studied in the context of their potential applications. For instance, the reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been investigated .Scientific Research Applications
- CDK6 Inhibition : The CDK6 inhibitory activities of these compounds were also tested. Notably, the most potent compound demonstrated super antitumor activity compared to the positive control palbociclib .
Antitumor Activity
Antiparasitic and Antifungal Properties
Mechanism of Action
Target of Action
The primary target of N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with CDK6, inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . CDK6 is involved in regulating cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) . By inhibiting CDK6, the compound can disrupt these pathways, leading to antitumor effects .
Result of Action
The result of the compound’s action is the inhibition of CDK6, leading to anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could have potential as a therapeutic agent in the treatment of these cancers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-14-23-22-26-20(25-16-10-12-18(13-11-16)29-4-2)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFRHTWKREOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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